

Comprehensive Characterization Guide: 2,6-Dimethylpiperidine-1-carboximidamide

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Compound of Interest

Compound Name:	2,6-Dimethylpiperidine-1-carboximidamide
CAS No.:	100862-81-5
Cat. No.:	B14065953

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Executive Summary

2,6-Dimethylpiperidine-1-carboximidamide (CAS: 100862-81-5) represents a sterically hindered class of cyclic guanidines. Unlike the unsubstituted analog (1-piperidinecarboximidamide), the presence of methyl groups at the

-positions (C2 and C6) introduces significant conformational rigidity and stereochemical complexity. This molecule serves as a critical scaffold in the development of antihypertensive agents (guanethidine analogs) and as a superbase catalyst in organic synthesis.

This guide provides a technical comparison of the Cis- and Trans- isomers of **2,6-Dimethylpiperidine-1-carboximidamide**, focusing on Carbon-13 Nuclear Magnetic Resonance (

C-NMR) distinction and Mass Spectrometry (MS) fragmentation patterns. We analyze the "Gamma-Gauche" effect used to distinguish stereoisomers and provide validated experimental protocols for synthesis and characterization.

Structural Analysis & Isomerism

The synthesis of **2,6-Dimethylpiperidine-1-carboximidamide** typically yields a mixture of diastereomers derived from the commercial 2,6-dimethylpiperidine starting material. Distinguishing these isomers is paramount for biological assays, as the spatial orientation of the methyl groups dictates receptor binding affinity.

The Core Comparison: Cis vs. Trans

- **Cis-Isomer (Meso):** The two methyl groups occupy equatorial positions in the most stable chair conformation. The molecule possesses a plane of symmetry (), rendering the C2 and C6 carbons chemically equivalent.
- **Trans-Isomer (Racemic):** In the chair conformation, one methyl group is equatorial while the other is axial. This breaks the symmetry found in the cis-isomer and introduces significant steric strain, often leading to a distorted chair or twist-boat conformation.

Key Analytical Challenge: The axial methyl group in the trans-isomer experiences 1,3-diaxial interactions, resulting in distinct upfield shifts in

C-NMR, a phenomenon known as the Gamma-Gauche Effect.

Comparative C-NMR Analysis

The following data compares the chemical shifts of the target molecule against its unsubstituted parent and the specific stereoisomers.

Solvent: CDCl₃

or D₂O

O (Salt forms) Reference: TMS (0 ppm)

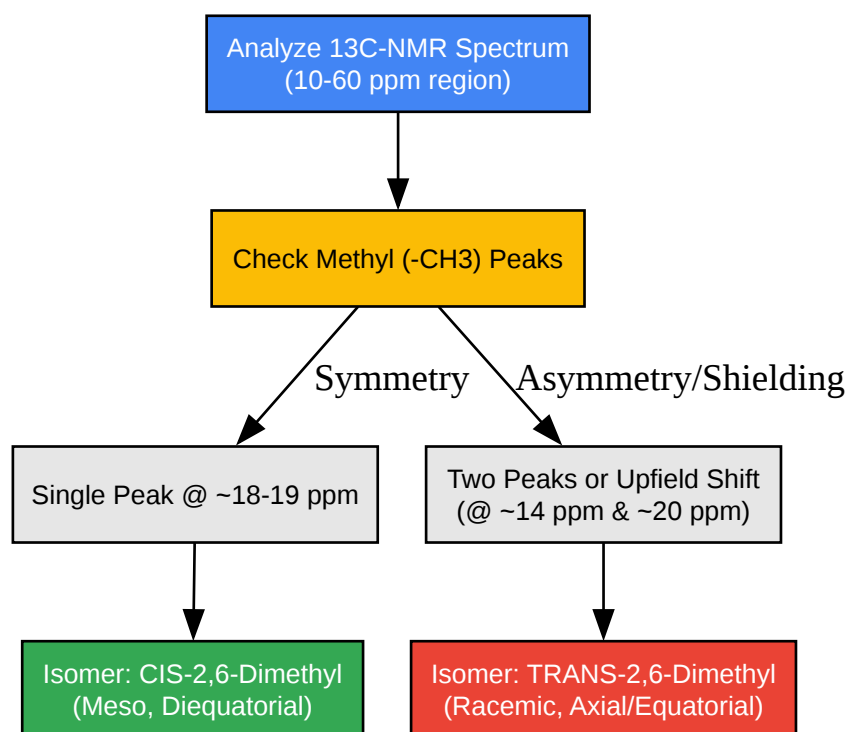
Carbon Position	Unsubstituted Parent (ppm)	Cis-2,6-Dimethyl (ppm)	Trans-2,6-Dimethyl (ppm)	Mechanistic Insight
C=N (Guanidine)	157.4	158.2	158.5	Deshielded by adjacent nitrogens; minimal sensitivity to ring isomerism.
C2 / C6 ()	46.5	48.0	44.5 / 51.2*	Cis: Equivalent. Trans: Split due to asymmetry; axial-bearing carbon is shielded.
C3 / C5 ()	25.8	30.5	28.1 / 26.4	-effect of methyls deshields these carbons relative to parent.
C4 ()	24.7	19.8	22.1	Upfield shift in cis due to dual gauche interactions from equatorial methyls.
Methyls (-CH)	N/A	18.7	14.2 / 20.1	CRITICAL: The axial methyl in trans appears significantly upfield (~14 ppm) due to steric compression (

-gauche effect).

*Note: In the trans-isomer, rapid ring flipping at room temperature may broaden or average these signals unless the conformation is locked by the bulky guanidine group or low temperature.

Diagram: Stereochemical NMR Distinction

The following diagram illustrates the logical flow for assigning the stereochemistry based on the methyl peak position.



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Caption: Decision tree for distinguishing cis/trans isomers of 2,6-dimethylpiperidine derivatives using C-NMR methyl shifts.

Mass Spectrometry Profiling

Mass spectrometry (ESI-MS) is the primary method for molecular weight confirmation, but fragmentation patterns provide structural verification of the guanidine core.

Ionization Characteristics

- Method: Electrospray Ionization (ESI) in Positive Mode (+).

- Parent Ion [M+H]

: m/z 156.15 (Calculated for C

H

N

).

- Adducts: Commonly observed as [M+Na]

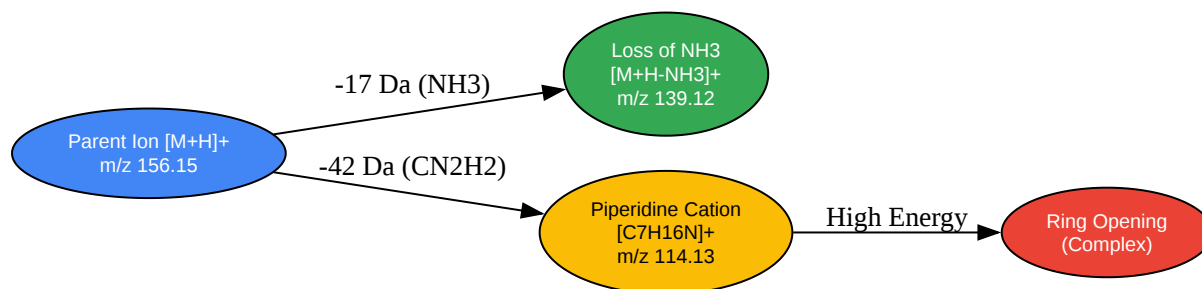
(m/z 178.13) or [2M+H]

dimers in high concentrations.

Fragmentation Pathway (MS/MS)

The guanidine moiety is relatively fragile under Collision-Induced Dissociation (CID).

- Loss of Ammonia (-17 Da): The most dominant pathway. The guanidine group loses NH to form a cyanamide or carbodiimide cation (m/z 139).
- Guanidine Cleavage (-42 Da): Loss of the entire carbamimidoyl group [H N-C=NH] to yield the 2,6-dimethylpiperidine cation (m/z 114) is less common but observed at high collision energies.
- Ring Fragmentation: Subsequent loss of methyl radicals (-15 Da) from the piperidine core.



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Caption: Primary ESI-MS fragmentation pathways for **2,6-Dimethylpiperidine-1-carboximidamide**.

Experimental Protocols

A. Synthesis of 2,6-Dimethylpiperidine-1-carboximidamide Sulfate

Note: The steric hindrance of the 2,6-dimethyl groups significantly reduces yield compared to unsubstituted piperidine. Extended reaction times are required.

Reagents:

- 2,6-Dimethylpiperidine (cis/trans mixture or pure isomer)
- S-Methylisothiurea hemisulfate (or O-Methylisourea)
- Sodium Hydroxide (NaOH)[1][2]
- Ethanol / Water[3][4]

Protocol:

- Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve S-methylisothiurea hemisulfate (10 mmol) in 10 mL of water.
- Addition: Add 2,6-dimethylpiperidine (20 mmol, 2.0 eq) followed by 10 mL of ethanol.

- Reaction: Reflux the mixture gently for 24–48 hours. The evolution of methyl mercaptan (stench) indicates reaction progress (use a bleach trap).
 - Expert Tip: For the 2,6-dimethyl derivative, standard room temperature stirring is insufficient due to steric blocking of the nucleophilic nitrogen. Reflux is mandatory.
- Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.
- Isolation: The product often precipitates as the sulfate salt upon cooling or addition of acetone. Filter the white solid.
- Purification: Recrystallize from Ethanol/Water (9:1) to separate the less soluble sulfate salt from unreacted amine.

B. Sample Preparation for NMR[5]

- Salt Form: Dissolve ~10 mg of the sulfate/hydrochloride salt in 0.6 mL D

O or DMSO-d

.

- Free Base: If the free base is isolated (oily), use CDCl

.

- Acquisition: Acquire

C-NMR with at least 512 scans to resolve the quaternary guanidine carbon (~158 ppm) which often has low intensity due to long relaxation times.

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